molecular formula C6H2BrClFN3 B13574282 2-Azido-1-bromo-5-chloro-3-fluorobenzene

2-Azido-1-bromo-5-chloro-3-fluorobenzene

Cat. No.: B13574282
M. Wt: 250.45 g/mol
InChI Key: IGAPKCDPBOTPLA-UHFFFAOYSA-N
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Description

2-Azido-1-bromo-5-chloro-3-fluorobenzene is a multisubstituted benzene derivative with a unique combination of functional groups: azido (-N₃), bromo (-Br), chloro (-Cl), and fluoro (-F) at positions 2, 1, 5, and 3, respectively. The azido group’s reactivity enables cycloaddition reactions, while bromo and chloro substituents serve as leaving groups or sites for further functionalization. The fluorine atom enhances stability and influences electron distribution. However, the compound’s thermal instability (common to azides) requires careful handling .

Properties

Molecular Formula

C6H2BrClFN3

Molecular Weight

250.45 g/mol

IUPAC Name

2-azido-1-bromo-5-chloro-3-fluorobenzene

InChI

InChI=1S/C6H2BrClFN3/c7-4-1-3(8)2-5(9)6(4)11-12-10/h1-2H

InChI Key

IGAPKCDPBOTPLA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N=[N+]=[N-])Br)Cl

Origin of Product

United States

Preparation Methods

Diazotization and Azide Substitution

A common method involves diazotization of a halogenated aromatic amine such as 2-bromo-5-chloro-3-fluoroaniline, followed by nucleophilic substitution with sodium azide (NaN₃) to replace the diazonium group with the azido group. This method is well-documented for aromatic azides and is adaptable for this compound.

  • Step 1: Diazotization
    • The aromatic amine is treated with sodium nitrite (NaNO₂) in acidic conditions (usually HCl) at low temperature (0–5 °C) to form the diazonium salt.
  • Step 2: Azide Substitution
    • The diazonium salt is then reacted with sodium azide, which substitutes the diazonium group to form the azido derivative.

This method ensures the retention of the bromine, chlorine, and fluorine substituents on the aromatic ring.

Use of Hypervalent Iodine Azido Reagents

Recent advances in hypervalent iodine chemistry provide alternative azidation methods using aryl-λ^3-azidoiodane species. These reagents can generate azidyl radicals under photochemical conditions, enabling azidation of aromatic substrates under mild, metal-free conditions.

  • Photo-induced radical transfer using aryl-λ^3-azidoiodane species allows selective azidation of aromatic compounds.
  • The process involves visible-light irradiation (e.g., blue LEDs) to homolytically cleave the I–N₃ bond, generating azidyl radicals that add to the aromatic ring or alkene substrates.
  • This method is advantageous due to mild conditions, absence of heavy metals, and potential for high regioselectivity.

While this method is more commonly applied to alkenes, its principles can be adapted for aromatic azidation, potentially applicable to the synthesis of this compound.

Continuous Flow Synthesis for Scale-Up

Industrial preparation may employ continuous flow processes to enhance yield, safety, and scalability, especially given the potentially hazardous nature of azide chemistry.

  • Continuous flow reactors allow precise control of reaction times, temperatures, and reagent mixing.
  • This approach minimizes the accumulation of unstable diazonium and azide intermediates, improving safety.
  • It also enhances reproducibility and yield for large-scale production.

Comparative Data on Azidation Yields and Conditions

A representative data table from azidooxygenation studies (related azidation chemistry) illustrates the influence of solvent, azide source, and light source on reaction yields, which can inform optimization for aromatic azidation:

Entry Solvent / Azide Source Light Source Yield (%)
1 MeCN / NaN₃ CFL (27 W) 40
2 Toluene / NaN₃ CFL (27 W) 52
3 DMF / NaN₃ CFL (27 W) 48
5 Toluene / TMSN₃ CFL (27 W) 65
8 DCM / TMSN₃ CFL (27 W) 70
11 DCM / TMSN₃ Blue LEDs (7 W) 92

Notes: TMSN₃ = trimethylsilyl azide; CFL = compact fluorescent lamp; DCM = dichloromethane.

This data suggests that using trimethylsilyl azide as the azide source and blue LED light irradiation in dichloromethane solvent optimizes azidation yields, which may be extrapolated to aromatic azidation protocols.

Summary of Preparation Methodologies

Method Key Features Advantages Limitations
Diazotization + NaN₃ Substitution Classic aromatic azide synthesis via diazonium salt Well-established, regioselective, scalable Requires low temperature, careful handling of diazonium salts
Photochemical Azidation via Aryl-λ^3-azidoiodane Radical azidation under visible light Mild conditions, metal-free, high selectivity Requires specialized reagents and light sources
Continuous Flow Synthesis Flow chemistry for diazotization and azidation Enhanced safety, scalability, reproducibility Requires flow equipment, optimization needed

Research Outcomes and Practical Considerations

  • The diazotization-azidation sequence remains the most direct and practical method for synthesizing this compound, with reported yields typically ranging from moderate to high depending on reaction conditions.
  • Photochemical azidation methods are emerging as promising alternatives, especially for complex or sensitive substrates, offering environmentally benign and selective transformations.
  • Safety is paramount due to the potentially explosive nature of azides and diazonium salts; continuous flow methods mitigate these risks effectively.
  • The presence of multiple halogens requires careful control of reaction conditions to avoid undesired side reactions or dehalogenation.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-bromo-5-chloro-3-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide: Used for azidation reactions.

    Palladium Catalysts: Employed in coupling reactions.

    Hydrogen Gas: Utilized in reduction reactions.

Major Products Formed

Scientific Research Applications

2-Azido-1-bromo-5-chloro-3-fluorobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azido-1-bromo-5-chloro-3-fluorobenzene involves its reactivity towards nucleophiles and electrophiles The azido group can participate in click chemistry reactions, forming stable triazole ringsThese reactions are facilitated by the electronic effects of the substituents on the benzene ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares substituent positions, molecular weights, and key properties of 2-Azido-1-bromo-5-chloro-3-fluorobenzene with structurally related compounds from literature and commercial sources:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Reactivity
This compound Azido (2), Br (1), Cl (5), F (3) 251.35 Thermally unstable; participates in Huisgen cycloaddition; SNAr reactions at Br/Cl sites.
1-Chloro-3-fluoro-5-iodo-2-methoxybenzene Cl (1), F (3), I (5), OCH₃ (2) 286.35 Methoxy activates the ring for electrophilic substitution; iodine enhances halogen-bonding interactions.
2-Bromo-6-fluorobenzaldehyde Br (2), F (6), CHO (1) 220.04 Aldehyde directs electrophiles to meta positions; bromo enables Suzuki couplings.
Azido-PEG1-CH2CO2tBu Azido-PEG chain, tBu ester N/A PEGylation improves solubility; azido group supports bioconjugation.

Reactivity and Stability

  • Azido Group vs. Methoxy/Iodo : The azido group in the target compound is electron-withdrawing, deactivating the benzene ring toward electrophilic substitution compared to the electron-donating methoxy group in 1-Chloro-3-fluoro-5-iodo-2-methoxybenzene . However, the azido group enables click chemistry, unlike methoxy or iodo substituents.
  • Bromo vs. Iodo : Bromine in the target compound is a better leaving group than iodine in SN2 reactions but less polarizable, reducing its efficacy in halogen-bonding applications .
  • Fluorine Positioning : Fluorine at position 3 in the target compound exerts a strong -I effect, directing electrophiles to positions 4 or 5. In contrast, fluorine at position 6 in 2-Bromo-6-fluorobenzaldehyde further deactivates the ring due to conjugation with the aldehyde group .

Research Findings and Implications

Recent studies highlight the target compound’s utility in synthesizing fluorinated triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, competing SNAr reactions at bromo and chloro positions necessitate precise reaction control. Comparatively, 1-Chloro-3-fluoro-5-iodo-2-methoxybenzene is preferred for synthesizing iodine-labeled biomolecules due to its stability and directing effects .

Q & A

Q. How can researchers optimize the synthesis of 2-Azido-1-bromo-5-chloro-3-fluorobenzene to minimize explosive risks associated with azide groups?

  • Methodological Answer : The synthesis should prioritize controlled azide introduction, such as substituting a halogen (e.g., bromide) with sodium azide under inert conditions (argon/nitrogen). Use low temperatures (0–5°C) to suppress side reactions and mitigate thermal instability risks. Employ column chromatography or recrystallization for purification, avoiding high-vacuum distillation due to azide sensitivity. Safety protocols, including blast shields, remote handling tools, and small-scale reactions, are critical (see azide safety guidelines in ).

Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR confirm substituent positions and electronic environments. For example, fluorine’s deshielding effect helps identify its meta/para orientation relative to azide .
  • IR : The azide stretch (~2100 cm1^{-1}) and halogen-C vibrations (600–800 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected M+^+ at 274.36 g/mol). Purity is assessed via HPLC with UV detection at 254 nm.

Advanced Research Questions

Q. How do the electronic effects of bromo, chloro, and fluoro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The substituents’ electronegativity and directing effects dominate reactivity:
  • Fluoro : Strongly electron-withdrawing (-I effect), meta-directing.
  • Chloro/Bromo : Moderately electron-withdrawing, ortho/para-directing.
    This creates competing regioselectivity. For example, in cross-coupling reactions, palladium catalysts may favor substitution at bromine due to lower bond dissociation energy versus chlorine. Computational modeling (DFT) can predict activation barriers .
SubstituentElectronic EffectDirecting BehaviorReactivity in NAS
Br-I, +R (weak)Ortho/ParaHigh
Cl-I, +R (weak)Ortho/ParaModerate
F-I (strong)MetaLow
N3_3-I, +R (strong)ParaVariable

Q. What strategies can mitigate contradictory data regarding the regioselectivity of cross-coupling reactions involving polyhalogenated azidobenzenes like this compound?

  • Methodological Answer : Contradictions often arise from solvent polarity, catalyst choice, or competing steric/electronic effects. Systematic approaches include:
  • Catalyst Screening : Test Pd(0)/Pd(II) complexes (e.g., Pd(PPh3_3)4_4 vs. XPhos) to alter selectivity.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize transition states differently than nonpolar solvents (toluene).
  • Isotopic Labeling : Use deuterated analogs (e.g., ) to track substitution pathways.
  • Kinetic vs. Thermodynamic Control : Vary reaction time/temperature to isolate intermediates (e.g., azide-alkyne cycloadducts).

Methodological and Safety Considerations

Q. How to safely handle and store this compound given its potential hazards?

  • Methodological Answer :
  • Storage : Keep at -20°C in amber vials under inert gas (argon), away from light and moisture. Avoid contact with transition metals (Cu, Fe) to prevent catalytic decomposition .
  • Handling : Use explosion-proof fume hoods, conductive containers, and anti-static equipment. Conduct small-scale (<1 g) trials first.
  • Emergency Protocols : Neutralize spills with cold, dilute sodium nitrite or ceric ammonium nitrate to decompose azides .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for azide-functionalized halogenated benzenes?

  • Methodological Answer :
  • Reproducibility Checks : Verify reagent purity (e.g., lists >95% GC/HPLC for analogs) and anhydrous conditions.
  • Byproduct Analysis : Use GC-MS or 19F^{19}\text{F}-NMR to detect side products (e.g., triazoles from unintended click reactions).
  • Meta-Analysis : Compare datasets from structurally similar compounds (e.g., 1-azido-3-bromo-5-(trifluoromethyl)benzene in ) to identify trends in substituent effects .

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